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An In-Depth Technical Guide on the Theoretical Stability of 1-Bromo-1-cyclohexene

This technical guide provides a detailed theoretical examination of the stability of 1-bromo-1-
cyclohexene, tailored for researchers, scientists, and professionals in drug development. Due

to the limited availability of direct experimental and computational studies focused exclusively

on 1-bromo-1-cyclohexene, this document synthesizes information from theoretical studies on

closely related cyclohexene derivatives and proposes a robust computational methodology for

a comprehensive stability analysis.

Introduction to 1-Bromo-1-cyclohexene Stability
1-Bromo-1-cyclohexene is a vinylic halide whose stability is governed by a combination of

factors including the conformational dynamics of the cyclohexene ring, the electronic effects of

the bromine substituent, and the interplay between the double bond and the carbon-bromine

bond. The cyclohexene ring is known to adopt a non-planar half-chair conformation as its most

stable form to relieve ring strain.[1] The presence of the bromine atom on the double bond

introduces electronic and steric influences that can affect the relative energies of different

conformations and the molecule's overall reactivity.

Conformational Analysis
The primary mode of flexibility in 1-bromo-1-cyclohexene is the interconversion of the

cyclohexene ring between various conformations. The most significant of these are the half-

chair and the twist-boat forms.
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Half-Chair Conformation: This is the equilibrium and most stable conformation for

cyclohexene and its derivatives, with an approximate relative energy of 0 kcal/mol.[1]

Twist-Boat Conformation: This is a higher-energy, unstable intermediate that lies on the ring-

inversion pathway.[1] It is estimated to be about 5-6 kcal/mol less stable than the half-chair

form.[1]

Boat Conformation: This serves as a transition state for the interconversion between different

twist-boat forms and is slightly higher in energy than the twist-boat.[1]

The energy barrier and the relative energies of these conformations define the molecule's

potential energy surface and are crucial for understanding its structural dynamics.[1]

Illustrative Conformational Energy Profile
The following diagram illustrates the logical relationship between the primary conformers of a

cyclohexene ring system.
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Caption: Conformational interconversion pathway for cyclohexene derivatives.

Quantitative Thermodynamic Data
While extensive experimental data for 1-bromo-1-cyclohexene is scarce, computational

methods provide valuable estimates for its thermodynamic properties. The Joback group

contribution method, a well-established prediction technique, has been used to calculate

several key stability-related parameters.
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Property Value Unit Source

Standard Gibbs Free

Energy of Formation

(ΔfG°)

66.45 kJ/mol Joback Calculated

Enthalpy of Formation

(Gas, ΔfH°gas)
-19.87 kJ/mol Joback Calculated

Enthalpy of

Vaporization (ΔvapH°)
37.08 kJ/mol Joback Calculated

Enthalpy of Fusion

(ΔfusH°)
8.18 kJ/mol Joback Calculated

Table 1: Calculated Thermodynamic Properties of 1-Bromo-1-cyclohexene.

Based on typical findings for cyclohexene derivatives, an illustrative table of relative

conformational energies can be constructed.

Conformational
State

Description
Relative Energy
(Approximate)

Source

Half-Chair
Equilibrium, most

stable conformation
0 kcal/mol [1]

Twist-Boat

Unstable intermediate

in ring-inversion

pathway

~5-6 kcal/mol [1]

Boat

Transition state for

twist-boat

interconversion

Slightly higher than

twist-boat
[1]

Table 2: Illustrative Conformational Energies for a Cyclohexene Ring.[1]

Proposed Computational Protocol for Stability
Analysis
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To rigorously determine the stability of 1-bromo-1-cyclohexene, a multi-step computational

chemistry workflow is proposed. This approach is designed to balance accuracy with

computational efficiency, starting with broad conformational searches and culminating in high-

level quantum mechanical calculations. A similar workflow has been proposed for the analysis

of related molecules like 1-(bromoethynyl)cyclohexene.[2]

Methodology Details
Initial Conformational Search:

Method: Molecular Mechanics (MM) using a force field like MMFF94 or similar.

Procedure: A systematic or stochastic search of the conformational space to identify low-

energy conformers. This step explores the puckering of the cyclohexene ring.

Software: Programs such as Spartan, Avogadro, or the conformational search modules in

Gaussian or Schrödinger suites.

Geometry Optimization and Frequency Calculation (DFT):

Method: Density Functional Theory (DFT) is recommended for a good balance of cost and

accuracy.

Functional: A hybrid functional such as B3LYP or a modern functional like ωB97X-D (which

includes dispersion corrections) is suitable.

Basis Set: A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-

consistent basis set (e.g., cc-pVTZ) should be employed for accurate results.

Procedure: The low-energy conformers identified in the MM search are used as starting

points for full geometry optimization. Frequency calculations are then performed on the

optimized structures to confirm they are true minima (no imaginary frequencies) and to

obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free

energies).

Solvent Effects:
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Method: To simulate stability in a solution, implicit solvent models like the Polarizable

Continuum Model (PCM) or the SMD model can be applied during the DFT optimization

step.[3][4]

Procedure: Single-point energy calculations with the chosen solvent model are performed

on the gas-phase optimized geometries, or full re-optimization is carried out within the

solvent continuum.

High-Accuracy Energy Refinement:

Method: For even greater accuracy, single-point energy calculations can be performed on

the DFT-optimized geometries using higher-level theories like Møller-Plesset perturbation

theory (MP2) or Coupled Cluster (e.g., CCSD(T)).[4]

Basis Set: A larger basis set, such as aug-cc-pVTZ, is recommended for these

calculations.

Computational Workflow Diagram
The following diagram outlines the proposed computational workflow for a thorough theoretical

analysis.
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Computational Workflow for Stability Analysis
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Caption: Proposed computational workflow for conformational and stability analysis.

Conclusion
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The theoretical stability of 1-bromo-1-cyclohexene is primarily dictated by its conformational

preferences, with the half-chair form being the most stable. While direct experimental studies

are limited, a robust understanding can be built upon the well-documented behavior of related

halocyclohexanes and cyclohexene derivatives. The provided thermodynamic data offers a

baseline for its stability, and the detailed computational protocol outlines a clear path for

researchers to perform a high-accuracy, in-depth analysis. This guide serves as a foundational

resource for professionals engaged in research and development where the molecular

properties of 1-bromo-1-cyclohexene are of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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